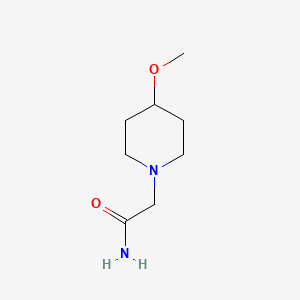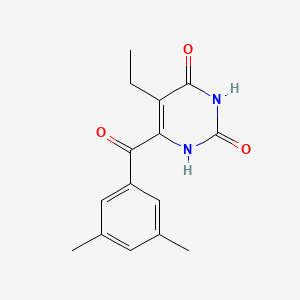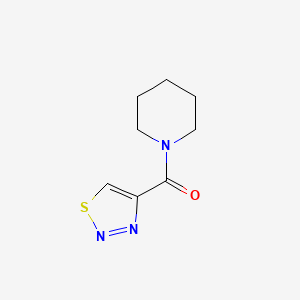
2-(4-甲氧基哌啶-1-基)乙酰胺
描述
2-(4-methoxypiperidin-1-yl)acetamide is a compound that has been studied for its potential pharmacological applications . It is a derivative of acetamide, which is a class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .
Synthesis Analysis
The synthesis of 2-(4-methoxypiperidin-1-yl)acetamide and its derivatives has been explored in several studies . For instance, one study synthesized and evaluated the inhibitory activity of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives against T-type Ca2+ channels . Another study developed novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide .Molecular Structure Analysis
The molecular structure of 2-(4-methoxypiperidin-1-yl)acetamide can be analyzed using various techniques such as X-ray diffraction . The compound belongs to the class of organic compounds known as carboximidic acids .Chemical Reactions Analysis
The chemical reactions involving 2-(4-methoxypiperidin-1-yl)acetamide have been studied in the context of its synthesis . For example, structure-activity relationship studies revealed that the position of the amide structure was important for the potent inhibitory activity toward T-type Ca2+ channels .科学研究应用
PET成像放射性标记
2-(4-甲氧基苯基)-N-(4-甲基苄基)-N-(1-甲基哌啶-4-基)乙酰胺,一种竞争性5-HT2A拮抗剂,被探索其在正电子发射断层扫描(PET)成像中的潜力。该化合物可穿透血脑屏障,但缺乏对5-HT2A受体的有效PET成像的保留(Prabhakaran et al., 2006)。
小鼠记忆力增强
合成了一种哌嗪-1-基2-(1-吡啶-2-基-乙氧基)乙酰胺的衍生物,并研究了其对小鼠记忆力的影响,证明了其在认知增强方面的潜力(李明珠,2008)。
晶体工程中的阴离子配位
N-[2-(4-甲氧基苯基)-乙基]-2-(喹啉-8-基-氨基)乙酰胺表现出镊子状几何形状,可用于晶体工程,通过自组装形成通道状结构(Kalita & Baruah, 2010)。
抗氧化和抗炎特性
2-(4-苯基哌嗪-1-基)-N-(吡嗪-2-基)乙酰胺表现出显着的抗氧化、镇痛和抗炎活性,表明其在治疗应用中的潜力(Nayak et al., 2014)。
抗菌活性
合成了新型乙酰胺衍生物并评估了其抗菌性能,其中一些显示出有希望的抗菌和抗真菌活性(Debnath & Ganguly, 2015)。
工业中间体的绿色合成
N-(3-氨基-4-甲氧基苯基)乙酰胺,偶氮分散染料生产中的中间体,使用新型的Pd / C催化剂合成,展示了化学工业中环保的方法(张群峰,2008)。
A2B腺苷受体拮抗作用
一项针对7-N-乙酰胺-4-甲氧基-2-氨基苯并噻唑衍生物的研究强调了它们作为非黄嘌呤类A2B腺苷受体拮抗剂的潜力,可用于开发治疗剂(Cheung et al., 2010)。
未来方向
The future directions for the study of 2-(4-methoxypiperidin-1-yl)acetamide could include further exploration of its pharmacological applications , as well as the development of new synthesis methods . Additionally, more research could be conducted to fully understand its mechanism of action and to evaluate its safety and potential hazards.
作用机制
Target of Action
It is structurally related to fentanyl , which primarily targets the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
If we consider its structural similarity to fentanyl, it likely acts as anagonist at its target receptors . This means it binds to these receptors and activates them, leading to a series of downstream effects.
Biochemical Pathways
Based on its structural similarity to fentanyl, it may influence theopioidergic pathways . Activation of mu-opioid receptors can inhibit the release of nociceptive (pain signal) neurotransmitters, thereby reducing the perception of pain.
Pharmacokinetics
Similar compounds like fentanyl are known to be well-absorbed and distributed in the body, metabolized primarily by the liver, and excreted in urine . These properties can significantly impact the bioavailability and therapeutic efficacy of the compound.
Result of Action
Based on its structural similarity to fentanyl, it may lead toanalgesia (pain relief), sedation, and euphoria at the cellular level by modulating neuronal activity .
生化分析
Biochemical Properties
2-(4-methoxypiperidin-1-yl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(4-methoxypiperidin-1-yl)acetamide stabilizes EETs, thereby enhancing their anti-inflammatory effects. This interaction is crucial for the compound’s potential therapeutic applications in treating inflammatory diseases.
Cellular Effects
The effects of 2-(4-methoxypiperidin-1-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4-methoxypiperidin-1-yl)acetamide has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to changes in cell signaling pathways, which can affect cellular responses such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(4-methoxypiperidin-1-yl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound acts as an inverse agonist and competitive antagonist at the 5-HT2A receptor . This binding inhibits the receptor’s activity, leading to downstream effects on gene expression and cellular function. Additionally, 2-(4-methoxypiperidin-1-yl)acetamide inhibits soluble epoxide hydrolase, thereby preventing the degradation of EETs and enhancing their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-methoxypiperidin-1-yl)acetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-methoxypiperidin-1-yl)acetamide exhibits limited oral bioavailability due to rapid metabolism . This rapid metabolism can affect the compound’s efficacy and duration of action in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(4-methoxypiperidin-1-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, 2-(4-methoxypiperidin-1-yl)acetamide can cause toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
2-(4-methoxypiperidin-1-yl)acetamide is involved in specific metabolic pathways that influence its biological activity. The compound is metabolized by enzymes such as cytochrome P450, which can lead to the formation of various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(4-methoxypiperidin-1-yl)acetamide within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic effects.
Subcellular Localization
The subcellular localization of 2-(4-methoxypiperidin-1-yl)acetamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(4-methoxypiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-12-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAFLJCEMAFXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)
![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)
![4-bromo-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6513795.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513823.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamide](/img/structure/B6513833.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B6513838.png)

![3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea](/img/structure/B6513858.png)
![2-({2-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6513865.png)
![5-{[(2,4-dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6513870.png)